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molecular formula C13H8O4 B8556389 Naphtho[2,3-b]furan-4,9-dione, 8-hydroxy-2-methyl- CAS No. 196613-60-2

Naphtho[2,3-b]furan-4,9-dione, 8-hydroxy-2-methyl-

Cat. No. B8556389
M. Wt: 228.20 g/mol
InChI Key: XEAPSWYMKGIIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06395773B1

Procedure details

Aluminum chloride (2.5 g) and 3-hydroxyphthalic anhydride (1 g) were added to nitrobenzene (5 ml), to which was added 2-acetyl-5-methylfuran (0.7 g), dropwise, and heated at 100° C. overnight.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[OH:5][C:6]1[CH:16]=[CH:15][CH:14]=[C:8]2[C:9]([O:11][C:12](=[O:13])[C:7]=12)=O.[N+](C1C=CC=CC=1)([O-])=O.[C:26]([C:29]1[O:30][C:31](C)=[CH:32][CH:33]=1)(=O)C>>[OH:5][C:6]1[CH:16]=[CH:15][CH:14]=[C:8]2[C:7]=1[C:12](=[O:13])[C:31]1[O:30][C:29]([CH3:26])=[CH:33][C:32]=1[C:9]2=[O:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)C=1OC(=CC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C=CC=C2C(C3=C(OC(=C3)C)C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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